Controlled Lipophilicity Balances Solubility and Permeability for PROTAC Design
Hydroxy-PEG2-CH2-Boc possesses a predicted LogP of 0.35, providing a balanced lipophilic-hydrophilic profile that is crucial for both aqueous solubility and passive cellular permeability. This contrasts sharply with the more hydrophilic free acid analog, Hydroxy-PEG2-acid (LogP -1.3), which can suffer from poor membrane penetration, and the more lipophilic amine-protected analog, Boc-NH-PEG2-OH (LogP 0.91), which may exhibit reduced aqueous solubility. This places Hydroxy-PEG2-CH2-Boc in an optimal middle ground for linker optimization .
| Evidence Dimension | Predicted Partition Coefficient (LogP), a key determinant of bioavailability and solubility |
|---|---|
| Target Compound Data | LogP = 0.35 (0.35360) |
| Comparator Or Baseline | Hydroxy-PEG2-acid (CAS 1334286-77-9): LogP = -1.3; Boc-NH-PEG2-OH (CAS 139115-91-6): LogP = 0.91; Hydroxy-PEG4-CH2-Boc (CAS 169751-72-8): LogP = -0.25 |
| Quantified Difference | Hydroxy-PEG2-CH2-Boc is ~1.65 LogP units more lipophilic than the free acid analog and ~0.56 units less lipophilic than the Boc-amine analog, situating it in a central, desirable range. |
| Conditions | Predicted XLogP3 values obtained from authoritative chemical databases under standard conditions. |
Why This Matters
For procurement, this predicts superior solubility in biological media without sacrificing cell permeability, a dual requirement that extremes of hydrophilicity or lipophilicity fail to meet.
